Flumazenil acid

Descripción general

Descripción

Ro 15-3890, también conocido como Ácido Flumazenil, es un metabolito del Flumazenil. El Flumazenil es un antagonista del receptor de benzodiazepinas bien conocido. Ro 15-3890 se utiliza principalmente en la investigación científica para estudiar la farmacocinética y el metabolismo de los antagonistas de las benzodiazepinas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Ro 15-3890 se puede sintetizar mediante la hidrólisis del Flumazenil. El proceso implica el uso de reactivos y condiciones específicas para lograr el producto deseado. La ruta sintética generalmente incluye los siguientes pasos:

N-alquilación: El compuesto desmetilado correspondiente (Ro 15-6877) se alquila utilizando yoduro de metilo.

Hidrólisis: El producto alquilado se somete a hidrólisis para producir Ro 15-3890.

Métodos de Producción Industrial: La producción industrial de Ro 15-3890 sigue rutas sintéticas similares pero a mayor escala. El proceso implica medidas estrictas de control de calidad para garantizar la pureza y la consistencia del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones: Ro 15-3890 experimenta diversas reacciones químicas, que incluyen:

Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Implica el reemplazo de un grupo funcional por otro.

Reactivos y Condiciones Comunes:

Oxidación: Los reactivos comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los reactivos comunes incluyen hidruro de aluminio y litio e hidruro de sodio y boro.

Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos.

Productos Principales: Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes .

Aplicaciones Científicas De Investigación

Reversal of Benzodiazepine Overdose

Flumazenil is primarily utilized in emergency medicine to reverse the sedative effects of benzodiazepines in cases of overdose. A study involving 110 patients demonstrated that flumazenil effectively reversed coma induced by benzodiazepines, with a significant proportion regaining consciousness after administration . It is particularly useful in distinguishing pure benzodiazepine overdoses from mixed-drug intoxication, enhancing its diagnostic utility in emergency settings .

Postoperative Sedation Reversal

Flumazenil is also indicated for the reversal of sedation following surgical procedures involving benzodiazepines. It accelerates recovery times and reduces the need for prolonged monitoring post-surgery, facilitating earlier patient discharge .

Off-Label Uses

Research has explored flumazenil's potential off-label applications, including:

- Treatment of alcohol withdrawal syndrome

- Management of hepatic encephalopathy

- Reversal of baclofen toxicity

- Treatment of idiopathic recurring stupor and cannabis toxicity .

Central Nervous System Disorders

Emerging studies suggest that flumazenil may have therapeutic potential beyond overdose reversal, particularly in chronic CNS disorders such as Parkinson's disease and amyotrophic lateral sclerosis. Its role as a GABA receptor antagonist allows for modulation of neurotransmitter systems involved in these conditions .

Neuroimaging Studies

Recent advancements have introduced flumazenil labeled with fluorine-18 as a promising agent for positron emission tomography (PET) imaging. This application is particularly relevant for assessing cortical damage in conditions such as stroke, alcoholism, and Alzheimer’s disease . The automated synthesis methods developed for fluorine-18 flumazenil enhance its availability and efficacy in neuroimaging studies, allowing researchers to visualize GABA receptor distributions in vivo .

Case Studies and Findings

Mecanismo De Acción

Ro 15-3890 ejerce sus efectos al actuar como un antagonista competitivo en el receptor de benzodiazepinas. Bloquea el efecto potenciador de los agonistas y el efecto depresor de los agonistas inversos sobre la transmisión sináptica GABAérgica. Este mecanismo implica la interacción con el receptor de benzodiazepinas, que actúa como una unidad de acoplamiento entre el receptor GABA y el canal de cloruro .

Compuestos Similares:

Ro 15-1788 (Flumazenil): El compuesto padre de Ro 15-3890, utilizado como antagonista del receptor de benzodiazepinas.

Ro 15-6877: Un compuesto desmetilado utilizado en la síntesis de Ro 15-3890.

Ro 15-4965: Otro metabolito del Flumazenil

Singularidad: Ro 15-3890 es único debido a su función específica como metabolito del Flumazenil. Proporciona información valiosa sobre las vías metabólicas y la farmacocinética de los antagonistas de las benzodiazepinas, lo que lo convierte en un compuesto crucial en la investigación científica .

Comparación Con Compuestos Similares

Ro 15-1788 (Flumazenil): The parent compound of Ro 15-3890, used as a benzodiazepine receptor antagonist.

Ro 15-6877: A desmethyl compound used in the synthesis of Ro 15-3890.

Ro 15-4965: Another metabolite of Flumazenil

Uniqueness: Ro 15-3890 is unique due to its specific role as a metabolite of Flumazenil. It provides valuable insights into the metabolic pathways and pharmacokinetics of benzodiazepine antagonists, making it a crucial compound in scientific research .

Actividad Biológica

Flumazenil, a benzodiazepine antagonist, is primarily known for its role in reversing the sedative effects of benzodiazepines. It acts on the GABA-A receptor complex, competitively inhibiting the binding of benzodiazepines and thereby counteracting their effects. This article delves into the biological activity of flumazenil acid, examining its pharmacodynamics, case studies, and research findings.

Flumazenil functions as a competitive antagonist at the benzodiazepine recognition site on the GABA-A receptor. It effectively reverses the effects of benzodiazepines by blocking their action on this receptor complex. In animal models, flumazenil has been shown to possess weak partial agonist activity, although it exhibits minimal agonist effects in humans .

Pharmacokinetics

Flumazenil is rapidly absorbed following intravenous administration, with an onset of action between 1 to 2 minutes. The peak effect occurs within 6 to 10 minutes post-administration. Its pharmacokinetic profile includes:

Case Study: Clonazolam Overdose

A notable case involved a patient who experienced respiratory depression due to an intentional overdose of liquid clonazolam. The administration of flumazenil (0.2 mg IV) led to immediate improvement in respiratory effort and oxygenation. Subsequent doses were required, but within six hours, the patient's mental status normalized without any seizure activity .

Research Findings: Mefenamic Acid-Induced Toxicity

In a study investigating the effects of mefenamic acid (MFA) on anxiety and locomotion in mice, flumazenil pretreatment was found to significantly reverse MFA-induced anxiety-like behaviors and catalepsy. The study utilized various behavioral tests such as the elevated zero maze and marble burying test, demonstrating that flumazenil effectively mitigated the adverse effects caused by MFA treatment .

Adverse Effects and Considerations

While flumazenil is generally well-tolerated, it can induce withdrawal symptoms in chronic benzodiazepine users due to its antagonistic properties. Common adverse reactions include agitation, anxiety, and injection site pain . Importantly, flumazenil does not reverse the effects of other central nervous system depressants such as ethanol or opioids .

Propiedades

IUPAC Name |

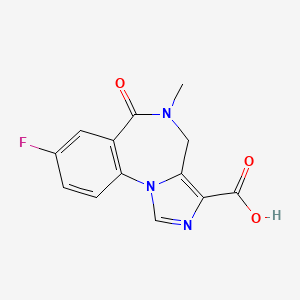

8-fluoro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FN3O3/c1-16-5-10-11(13(19)20)15-6-17(10)9-3-2-7(14)4-8(9)12(16)18/h2-4,6H,5H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFVXVWJBSJCRJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=C(N=CN2C3=C(C1=O)C=C(C=C3)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60233357 | |

| Record name | Ro 15-3890 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60233357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84378-44-9 | |

| Record name | Ro 15-3890 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084378449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ro 15-3890 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60233357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUMAZENIL ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PBH0H721NV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.